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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pralnacasan

CAS No.: 192755-52-5

Cat. No.: S540107

Drug Profile and Development Status

Pralnacasan (development code VX-740, previously HMR3480) represents an early-generation selective

caspase-1 inhibitor that advanced to Phase II clinical trials for inflammatory conditions before development

was suspended due to safety concerns.

Table 1: Basic Drug Profile and Properties

Property Specification

Chemical Name N-[(4S,7S)-4-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yllcarbamoyl}-6,10-dioxo-
octahydro-1H-pyridazino[1,2-a][1,2]diazepin-7-yl]isoquinoline-1-carboxamide

Molecular C26H20Ns07
Formula

Molecular 523.5378 g/mol
Weight

DrugBank ID DB04875
Modality Small Molecule
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Property Specification

Development Clinical trials suspended (Phase II)

Status

Primary Vertex Pharmaceuticals in collaboration with Aventis Pharma
Developer

Proposed Rheumatoid arthritis, osteoarthritis

Indications

Pralnacasan functions as an orally bioavailable prodrug that is metabolized to the active compound
RU36384/VRT-18858, a potent, non-peptide inhibitor of interleukin-1 converting enzyme (ICE, caspase-1)
[1] [2]. The drug exemplifies the peptidomimetic inhibitor class designed to overcome the pharmacological

limitations of earlier peptide-based caspase inhibitors [3].

Mechanism of Action and Pharmacodynamics

Caspase-1 Inhibition Mechanism

Pralnacasan exerts its therapeutic effects through specific inhibition of caspase-1 (ICE), a cysteine-aspartic

protease that plays a central role in the inflammatory response:

e Covalent Binding: The active metabolite of pralnacasan covalently modifies the catalytic cysteine
residue (Cys285) at the caspase-1 active site through a mechanism involving proton transfer with
His237 and Ser339, establishing a S(Cys285)—C(carbonyl) covalent bond [4].

e Substrate Competition: As a reversible competitive inhibitor, pralnacasan blocks the enzyme's
active site, preventing natural substrate binding and cleavage [2] [5].

¢ Prodrug Activation: The ethyl acetal prodrug structure undergoes enzymatic conversion by
plasma esterases to the corresponding aldehyde acid metabolite, which exhibits the actual caspase-1
inhibitory activity [2].

Inflammasome Signaling and Pharmacological Effects
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The diagram below illustrates the inflammasome signaling pathway targeted by pralnmacasan and its

downstream effects:

© 2026 Smolecule. All rights reserved. 3/9 Tech Support


https://www.smolecule.com/products/s540107?utm_src=pdf-body
https://www.smolecule.com/products/s540107?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Inflammatory Stimuli
(LPS, DAMPs, PAMPS)

Pattern Recognition
Receptors (PRRS)

NLRP3 Inflammasome
Activation

/
/

7
//InthItS

/

© 2026 Smolecule. All rights reserved. 4/9 Tech Support


https://www.smolecule.com/products/s540107?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page
Figure 1: Caspase-1 Inhibition Mechanism of Pralnacasan in the Inflammasome Signaling Pathway

The primary pharmacological consequences of caspase-1 inhibition by pralnacasan include:

¢ Reduced Cytokine Maturation: Significant decrease in the conversion of pro-IL-1(3 (31 kDa) to
biologically active IL-1B (17.5 kDa) and similar inhibition of IL-18 maturation [4] [6].

e Pyroptosis Suppression: Inhibition of inflammatory cell death by preventing gasdermin D
cleavage, thereby reducing release of pro-inflammatory cellular contents [5].

¢ Anti-inflammatory Effects: Downstream reduction in overall inflammatory signaling, including
decreased IL-6 production and other secondary inflammatory mediators [4].

Table 2: Pharmacodynamic Profile of Pralnacasan

Parameter Effect Experimental Evidence

Caspase-1 Inhibition ICs0 =1.3 nM In vitro enzyme assay [2]

IL-1B Release ICs0 = 0.85 uM LPS-challenged human PBMCs

Inhibition [2]

Cellular Activity Reduced mature IL-13 and IL-18 THP-1 cell-based assay [6]

In Vivo Efficacy 13-22% reduction in OA joint damage Murine osteoarthritis models [7]

Selectivity >1000-fold selective for caspase-1 vs Enzymatic selectivity screening
caspase-3 [2]

Preclinical Efficacy and Pharmacokinetic Data

Efficacy in Disease Models

Pralnacasan demonstrated significant therapeutic potential across multiple preclinical models of

inflammatory disease:
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e Osteoarthritis Models: In both collagenase-induced and spontaneous (STR/1N mice) osteoarthritis
models, pralnacasan treatment at 12.5-50 mg/kg twice daily resulted in dose-dependent reduction
of joint damage (13-22% improvement in histopathological scores) and significant decreases in
urinary collagen cross-link biomarkers (59% reduction in hydroxylysylpyridinoline) [7].

¢ Rheumatoid Arthritis: In collagen-induced arthritis models, pralnacasan demonstrated protection
against joint inflammation and erosion, supporting its potential as a disease-modifying agent [2] [3].

¢ Inflammatory Bowel Disease: In dextran sulfate sodium-induced murine colitis, pralnacasan
administered orally or intraperitoneally at 50 mg/kg showed notable beneficial effects on colitis
progression and T-helper 1 cell activation [1] [2].

Pharmacokinetic Properties

The pharmacokinetic profile of pralnacasan reflects its design as an orally available prodrug:

¢ Oral Bioavailability: Approximately 50% in humans, significantly improved from the 4%
bioavailability of the active metabolite without prodrug modification [2].

¢ Metabolic Conversion: Rapid hydrolysis by plasma esterases to the active aldehyde acid metabolite
RU36384/VRT-18858 [2].

¢ Dosing Regimen: In Phase Il clinical trials for rheumatoid arthritis, doses of 100 mg or 400 mg
administered orally three times daily demonstrated therapeutic efficacy [2].

Clinical Development and Termination

Pralnacasan progressed through early-phase clinical trials with promising results before encountering

safety issues:

¢ Phase | Trials: Established good tolerance and 50% oral bioavailability in human subjects [2].

e Phase Il Trials: In a 12-week, 285-patient rheumatoid arthritis trial, pralnacasan demonstrated dose-
dependent improvement with acceptable safety profile at 100 mg and 400 mg TID dosing [2].

¢ Development Suspension: In November 2003, development was voluntarily suspended following
a long-term animal toxicity study that revealed liver abnormalities after nine months of high-dose
exposure, despite no similar toxicity being observed in human trials to that date [1] [3].

The termination of pralnacasan development highlights a recurring challenge in caspase inhibitor

therapeutics - the narrow therapeutic window observed with extended treatment regimens [3].
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Experimental Protocols and Methodologies

In Vitro Caspase-1 Inhibition Assay

The standard protocol for evaluating direct caspase-1 inhibition follows established methodology with

modifications for pralnacasan testing [2] [6]:

¢ Enzyme Preparation: Recombinant human caspase-1 enzyme diluted in assay buffer (50 mM
HEPES, 50 mM NacCl, 0.1% CHAPS, 10 mM EDTA, 5% glycerol, 10 mM DTT, pH 7.4).

¢ Inhibitor Preparation: Pralnacasan (prodrug) and its active metabolite prepared in DMSO with
serial dilutions to achieve final concentrations typically ranging from 0.01 nM to 10 pM.

¢ Reaction Conditions: Enzyme pre-incubated with inhibitor for 30 minutes at 25°C followed by
addition of fluorogenic substrate (Ac-YVAD-AFC or similar). Reaction monitored for 30-60 minutes
with fluorescence measurements (Ex 400 nm/Em 505 nm).

e Data Analysis: ICso values determined using non-linear regression analysis of fluorescence inhibition
curves. Selectivity assessed through parallel screening against caspase-3, -8, and other proteases.

Cell-Based IL-13 Release Assay

The cellular activity of pralnacasan was typically evaluated using human peripheral blood mononuclear

cells (PBMCs) or THP-1 cell lines [2] [6]:

e Cell Culture and Differentiation: THP-1 cells maintained in RPMI-1640 with 10% FBS. For assays,
cells differentiated with PMA (100 nM, 72 hours) or primary human PBMCs isolated from healthy
donors.

¢ Inflammasome Activation: Differentiated cells primed with LPS (100 ng/mL, 4 hours) followed by
activation with ATP (5 mM, 30 minutes) or nigericin to stimulate NLRP3 inflammasome formation.

e Drug Treatment: Pralnacasan added at varying concentrations (typically 0.1-10 pM) during the
priming phase, maintained throughout activation.

e Cytokine Measurement: IL-1(3 in culture supernatant quantified by ELISA. Cell viability assessed
simultaneously to confirm cytokine reduction not due to cytotoxicity.

In Vivo Osteoarthritis Model
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The murine collagenase-induced osteoarthritis model provided key preclinical efficacy data for pralnacasan

[7]:

¢ Animal Model: Female Balb/c mice (8-10 weeks) receiving intra-articular injection of collagenase (1
U/joint) in knee joints to induce osteoarthritis-like damage.

¢ Drug Administration: Pralnacasan administered orally by gavage at 0, 12.5, 25, and 50 mg/kg twice
daily, beginning immediately post-collagenase injection and continuing for 4-8 weeks.

e Outcome Assessment: Joint damage evaluated by semi-quantitative histopathological scoring of
cartilage erosion, osteophyte formation, and synovitis. Additional biomarker analysis included urinary
hydroxylysylpyridinoline and lysylpyridinoline measurements by HPLC.

¢ Pharmacokinetic Monitoring: Plasma concentrations of active metabolite RU36384/VRT-18858
determined at sacrifice to correlate exposure with efficacy.

Context in Caspase Inhibitor Development

Pralnacasan represents a first-generation caspase-1 inhibitor that demonstrated clinical proof-of-concept
despite its ultimate developmental termination. Its suspension highlights the consistent challenges faced by

caspase inhibitors:

¢ Therapeutic Window Limitations: Multiple caspase inhibitors, including VX-765 (belnacasan) and
emricasan (IDN-6556), have faced similar safety challenges despite promising efficacy [3].

e Compensatory Mechanisms: Caspase-1-independent processing pathways for IL-1p3 and IL-18 may
limit therapeutic efficacy in certain inflammatory contexts [2].

e Ongoing Development: Research continues into next-generation caspase inhibitors with improved
specificity and safety profiles, including non-peptidomimetic compounds and selective NLRP3
inflammasome inhibitors [3] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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